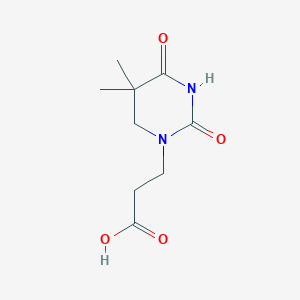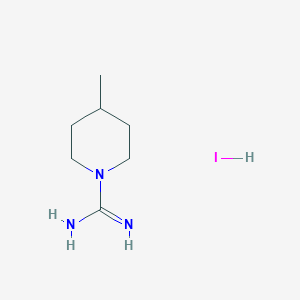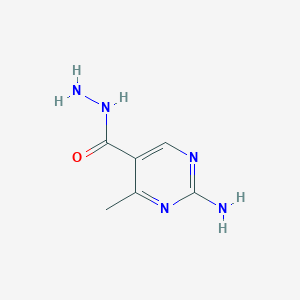
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
概要
説明
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a fascinating molecule with multifaceted applications in various fields including chemistry, biology, medicine, and industry. This compound is part of the pyrimidine family, known for its diverse chemical properties and significant role in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid involves the condensation of 5,5-dimethyl-2,4-dioxotetrahydropyrimidine with acrylonitrile followed by hydrolysis. Reaction conditions typically include the use of a strong acid or base to facilitate the hydrolysis step.
Industrial Production Methods: : Industrial-scale production often employs optimized conditions such as controlled temperature and pressure, along with catalytic agents to increase yield and purity. Solvent extraction and crystallization are common purification techniques used in the process.
化学反応の分析
Types of Reactions: : This compound undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Can be oxidized using reagents like potassium permanganate under acidic conditions.
Reduction: : Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur with halogenated compounds under mild conditions.
Major Products: : These reactions can produce a range of products including hydroxy derivatives, amino derivatives, and other modified pyrimidines which have their own unique applications and properties.
科学的研究の応用
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is utilized in various research domains:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.
Biology: : It's used in studies related to enzyme interactions and metabolic pathways.
Medicine: : Research investigates its potential as a drug candidate for treating diseases linked to pyrimidine metabolism.
Industry: : Utilized in the production of polymers and other materials with unique chemical properties.
作用機序
The compound's mechanism of action involves interacting with specific enzymes and receptors in biological systems. It can inhibit or activate molecular targets such as enzymes involved in pyrimidine metabolism. Pathways influenced by this compound include nucleotide synthesis and degradation.
類似化合物との比較
3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid stands out due to its specific structural configuration, which imparts unique reactivity and stability. Similar compounds include:
5,5-Dimethyl-2,4-dioxotetrahydropyrimidine: : Lacks the propanoic acid moiety, offering different chemical properties and applications.
6-Methyluracil: : Another pyrimidine derivative with distinct biological and chemical characteristics.
These comparisons highlight the unique functional groups and structural nuances that define the versatility and specificity of this compound in various applications.
There you have it, a thorough breakdown! Anything else you're curious about?
特性
IUPAC Name |
3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRVHFCFILXVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)NC1=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164063 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-13-8 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)


![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)
